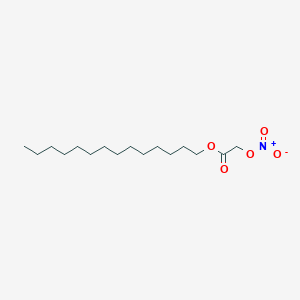

Tetradecyl (nitrooxy)acetate

Description

Tetradecyl (nitrooxy)acetate is an ester derivative combining a tetradecyl (C14) alkyl chain with a nitrooxy-acetate functional group.

Properties

CAS No. |

5426-76-6 |

|---|---|

Molecular Formula |

C16H31NO5 |

Molecular Weight |

317.42 g/mol |

IUPAC Name |

tetradecyl 2-nitrooxyacetate |

InChI |

InChI=1S/C16H31NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-16(18)15-22-17(19)20/h2-15H2,1H3 |

InChI Key |

KQCHGTULTJPHBU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)CO[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetradecyl (nitrooxy)acetate can be synthesized through a variety of chemical routes. One common method involves the esterification of tetradecyl alcohol with (nitrooxy)acetic acid under acidic conditions. The reaction usually requires a catalyst such as sulfuric acid, and the reactants are typically heated to promote ester formation.

Reaction conditions:

Catalyst: Sulfuric acid

Temperature: 60-70°C

Duration: Several hours, until completion confirmed by thin-layer chromatography (TLC)

Industrial Production Methods

On an industrial scale, the production process may involve continuous esterification in large reactors, with controlled addition of reactants and continuous removal of water to drive the reaction to completion. Distillation techniques are employed to purify the product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitrooxy group can be susceptible to oxidation, potentially forming nitrosonium ions. Reduction: Under certain conditions, the nitrooxy group can be reduced to an amine. Substitution: The acetate group can participate in nucleophilic substitution reactions, where the acetate can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, ozone Reducing agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst Nucleophiles for substitution: Alcohols, thiols, amines

Major Products

Oxidation: Formation of nitrosonium derivatives Reduction: Production of tetradecylamino compounds Substitution: Formation of tetradecyl derivatives with different substituents

Scientific Research Applications

Tetradecyl (nitrooxy)acetate finds utility in multiple scientific domains:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in studying esterification and nitrooxy compound reactions. Biology: Investigated for its effects on biological systems, particularly in relation to its nitrooxy group which can release nitric oxide, influencing various biological pathways. Medicine: Potentially explored for its therapeutic effects, leveraging the nitric oxide releasing capacity for vasodilation and anti-inflammatory applications. Industry:

Mechanism of Action

The primary mechanism of action for tetradecyl (nitrooxy)acetate in biological systems involves the release of nitric oxide from the nitrooxy group. This nitric oxide can interact with various molecular targets, including guanylate cyclase, leading to vasodilation and modulation of inflammatory responses. Additionally, the acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetradecyl Acetate (Myristyl Acetate)

- Structure : C14H29OCOCH3 (C16H32O2; MW = 256.42 g/mol) .

- Properties: Solubility: Lipophilic, used in flavorings and pheromone formulations . Applications: Insect pheromone component (Melanotus spp.) and cosmetic emollient .

- Research Findings: In Elasmopalpulus lignosellus, tetradecyl acetate constituted 3.8% of identified compounds, highlighting its ecological role .

Tetradecyl Trifluoroacetate

- Structure : C14H29OOCCF3 (C16H29F3O2; MW = 310.40 g/mol) .

- Properties: Volatility: Higher than non-fluorinated analogs due to trifluoroacetate group. Applications: Used in specialty solvents or intermediates in fluoroorganic synthesis.

Tetradecyl-Based Ionic Liquids

- Examples: MCPA (4-chloro-2-methylphenoxy)acetate paired with phenoxyethylammonium cations .

- Properties :

Comparative Data Table

Research Findings and Mechanistic Insights

- Herbicidal Ionic Liquids : Tetradecyl chain ILs (e.g., MCPA-based) exhibited superior solubility and activity compared to shorter-chain analogs, attributed to optimized lipophilicity and cation-anion interactions .

- Pheromone Specificity: Tetradecyl acetate in Melanotus communis acts as a species-specific pheromone, maintaining reproductive isolation from sympatric species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.